5-methoxy-1H-indole-2-carboxamide

Ischemic Stroke DLDH Inhibition Neuroprotection

5-Methoxy-1H-indole-2-carboxamide (CAS 22930-56-9) is a privileged pharmacophore with non-interchangeable SAR. The 5-methoxy group is essential for DLDH inhibition (60% infarct reduction in tMCAO) and MmpL3 binding (0.32 µM MIC). Unlike generic indole-2-carboxamides, this scaffold delivers 1900-fold higher IDO1 potency (IC50 13 nM) and 42% plasma triglyceride reduction. Choose high-purity stock (≥98%) for validated target engagement in stroke, tuberculosis, and immuno-oncology research. Standard B2B shipping; request bulk pricing.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
Cat. No. B1636306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indole-2-carboxamide
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)C(=O)N
InChIInChI=1S/C10H10N2O2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13)
InChIKeyDVXWLUUAUIACMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-Indole-2-Carboxamide: A Versatile Pharmacophore Scaffold with Differentiated Target Engagement


5-Methoxy-1H-indole-2-carboxamide (CAS 1670-81-1) is an indole-2-carboxamide derivative that serves as a versatile pharmacophore scaffold in medicinal chemistry. Its 5-methoxy substitution pattern and primary carboxamide functionality provide distinct electronic and steric properties compared to other indole derivatives, enabling selective interactions with multiple therapeutic targets including mitochondrial dihydrolipoamide dehydrogenase (DLDH) [1], pantothenate synthetase in Mycobacterium tuberculosis [2], and melatonin receptors [3]. The compound's molecular weight of 190.2 g/mol and moderate lipophilicity confer favorable physicochemical properties for both in vitro and in vivo applications.

5-Methoxy-1H-Indole-2-Carboxamide: Why Scaffold Substitution Risks Activity Loss


Generic substitution of 5-methoxy-1H-indole-2-carboxamide with structurally similar indole-2-carboxamides or other heterocyclic amides is contraindicated due to strict structure-activity relationship (SAR) requirements for target engagement. The 5-methoxy substituent is essential for DLDH inhibition [1], while the unsubstituted carboxamide at position 2 is critical for pantothenate synthetase binding [2]. Even minor modifications, such as N-methylation or substitution at position 3, can ablate activity or shift selectivity profiles. The quantitative evidence below demonstrates that this specific substitution pattern confers unique and non-interchangeable biological activities that cannot be replicated by generic indole-2-carboxamide analogs or other heterocyclic amides.

5-Methoxy-1H-Indole-2-Carboxamide: Comparative Quantitative Evidence for Scientific Selection


5-Methoxy-1H-Indole-2-Carboxamide Derivative (MICA) Reduces Stroke Infarction Volume by 60% via DLDH Inhibition

The 5-methoxyindole-2-carboxylic acid derivative (MICA) demonstrates a 60% reduction in brain infarction volume in a rat transient middle cerebral artery occlusion (tMCAO) model, whereas vehicle-treated controls show no protection [1]. This effect is attributed to specific, competitive inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a target not modulated by other indole-2-carboxamides lacking the 5-methoxy group.

Ischemic Stroke DLDH Inhibition Neuroprotection

5-Methoxy-1H-Indole-2-Carboxamide Derivative (BMI2C) Reduces Plasma Triglycerides by 42% at 15 mg/kg in Hyperlipidemic Rats

BMI2C [N-(4-benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide], a derivative of 5-methoxy-1H-indole-2-carboxamide, significantly reduces elevated plasma triglyceride levels by 42% at 15 mg/kg (7 h post-dose) compared to hyperlipidemic controls, whereas the 5-fluoro analog shows only 28% reduction under identical conditions [1][2]. This demonstrates superior lipid-lowering efficacy of the 5-methoxy substitution over the 5-fluoro variant.

Hyperlipidemia Triglyceride Reduction Metabolic Disorders

5-Methoxy-1H-Indole-2-Carboxamide Derivative Exhibits MIC of 0.32 µM Against M. tuberculosis H37Rv with 128-Fold Selectivity

The indole-2-carboxamide analog 8g (containing the 5-methoxy-1H-indole-2-carboxamide core) demonstrates a minimum inhibitory concentration (MIC) of 0.32 µM against drug-sensitive M. tuberculosis H37Rv, with a selectivity index (SI) of 128 (IC50 Vero cells = 40.9 µM) [1]. In contrast, the unsubstituted indole-2-carboxamide analog shows an MIC of 8.8 µM against the same strain, representing a 27.5-fold loss in potency [2]. The 5-methoxy substitution is thus critical for achieving nanomolar-range antitubercular activity.

Tuberculosis MmpL3 Inhibition Selectivity Index

5-Methoxy-1H-Indole-2-Carboxamide Derivative (Compound 12) Shows Superior Cytoprotection vs. Melatonin (EC50 >75% Viability at 50 µM vs. 333 µM)

N-[2-(5-methoxy-1H-indol-2-yl)ethyl]acetamide (compound 12), a derivative of 5-methoxy-1H-indole-2-carboxamide, yields cell vitality >75% at 50 µM in a cerebellar cell culture excitotoxicity model, whereas melatonin requires an EC50 of 333 µM to achieve comparable protection [1]. Compound 12 is a low-affinity antagonist at melatonin MT1/MT2 receptors, indicating that its cytoprotective mechanism is receptor-independent, unlike melatonin's mixed receptor-dependent and antioxidant effects.

Cytoprotection Melatonin Receptors Antioxidant

5-Methoxy-N-(methylsulfonyl)-1H-indole-2-carboxamide Co-crystallizes with M. tuberculosis Pantothenate Synthetase at 2.20 Å Resolution

The 5-methoxy-1H-indole-2-carboxamide derivative 5-methoxy-N-(methylsulfonyl)-1H-indole-2-carboxamide has been co-crystallized with Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3ISJ) at 2.20 Å resolution, revealing specific hydrogen bonding and hydrophobic interactions that are absent for the des-methoxy analog [1]. The crystal structure confirms that the 5-methoxy group occupies a defined hydrophobic pocket, providing a structural rationale for the enhanced antitubercular potency of 5-methoxy-substituted indole-2-carboxamides.

Structural Biology Tuberculosis Pantothenate Synthetase

5-Methoxy-1H-Indole-2-Carboxamide Derivative Inhibits IDO1 with IC50 = 13 nM in Cellular Assay

A 5-methoxy-1H-indole-2-carboxamide derivative (BDBM50514753) exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a cellular assay using mouse IDO1-transfected P815 cells [1]. In comparison, the unsubstituted indole-2-carboxamide analog shows an IC50 of 25 µM (25,000 nM) against the same target, representing a >1900-fold loss in potency [2]. The 5-methoxy group is therefore essential for achieving nanomolar IDO1 inhibition.

Immuno-Oncology IDO1 Inhibition Cancer Immunotherapy

5-Methoxy-1H-Indole-2-Carboxamide: Validated Application Scenarios for Procurement and Use


Neuroprotection and Ischemic Stroke Research

Procure 5-methoxyindole-2-carboxylic acid (MICA) as a selective, reversible DLDH inhibitor for in vivo neuroprotection studies. Dietary administration of MICA at 0.1% (w/w) for 4 weeks reduces brain infarction volume by 60% in rat tMCAO stroke models via Nrf2-mediated upregulation of NQO1 [1]. This validated protocol enables investigation of DLDH as a chemical preconditioning target and supports development of novel stroke therapeutics.

Antitubercular Lead Optimization and Structure-Based Drug Design

Utilize 5-methoxy-1H-indole-2-carboxamide derivatives as privileged scaffolds for MmpL3-targeted antitubercular agents. The 5-methoxy substitution enhances potency 27.5-fold over unsubstituted analogs (MIC = 0.32 µM vs. 8.8 µM) and provides a high-resolution co-crystal structure (PDB: 3ISJ, 2.20 Å) for rational design [1][2]. This combination of validated target engagement and structural data accelerates hit-to-lead optimization for drug-resistant tuberculosis.

Antihyperlipidemic Drug Discovery and Metabolic Disorder Research

Deploy 5-methoxy-1H-indole-2-carboxamide derivatives such as BMI2C as potent lipid-lowering agents. In Triton WR-1339-induced hyperlipidemic rats, BMI2C reduces plasma triglycerides by 42% at 15 mg/kg, outperforming the 5-fluoro analog (28% reduction) [1][2]. The 5-methoxy substitution is a key determinant of antihyperlipidemic efficacy, making this scaffold suitable for developing novel therapeutics for hypertriglyceridemia and atherosclerosis.

Immuno-Oncology and IDO1 Inhibitor Development

Employ 5-methoxy-1H-indole-2-carboxamide derivatives as potent IDO1 inhibitors for cancer immunotherapy research. Cellular assays demonstrate an IC50 of 13 nM against mouse IDO1, >1900-fold more potent than unsubstituted indole-2-carboxamides [1]. This exceptional potency supports the use of this scaffold in developing small-molecule IDO1 inhibitors to reverse tumor immune suppression and enhance checkpoint inhibitor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.